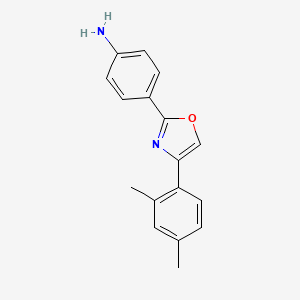

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxazoline and oxazolone derivatives has been a subject of interest due to their potential applications in various fields, including nonlinear optical materials and antitubercular agents. In one study, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and characterized using advanced spectroscopic techniques. These compounds exhibited excellent third-order nonlinear optical properties, which were investigated using a single beam Z-scan technique . Another research effort focused on the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Additionally, the synthesis of 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones via Vilsmeier Haack Reagent was reported, showcasing reactions with various N- and O-nucleophiles .

Molecular Structure Analysis

The molecular structures of the synthesized oxazoline and oxazolone derivatives were elucidated using various spectroscopic methods. Infrared (IR), 1H NMR, 13C NMR, ESI-MS spectroscopy, and elemental analyses were employed to characterize the novel 5-oxazolone derivatives . The structure of the synthesized N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives was confirmed by IR, 1H NMR, and elemental analysis . The molecular structure of the synthesized 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones was also characterized using physical, spectral, and chemical data .

Chemical Reactions Analysis

The chemical reactivity of oxazoline and oxazolone derivatives was explored through various reactions. The synthesized 5-oxazolone derivatives showed intense absorption and emission maxima in different solvents, indicating their potential in optical applications . The N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives were synthesized through a series of reactions involving aromatic ketones, aromatic aldehydes, hydroxylamine hydrochloride, formaldehyde, and benzocaine or sulphanilamide . The Vilsmeier Haack Reagent was used to synthesize 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones, which further reacted with primary alkylamines, hydrazine hydrate, and sodium alkoxides to yield various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were closely related to their potential applications. The novel 5-oxazolone derivatives exhibited excellent optical limiting behavior, which is crucial for applications in optical devices . The N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives were screened for antitubercular activity, demonstrating their potential as therapeutic agents . The electrochemical properties of the synthesized polymers based on aniline derivatives were optimized for use as counter electrodes in dye-sensitized solar cells, with the composite showing a higher energy conversion efficiency than the Pt counter electrode .

Wissenschaftliche Forschungsanwendungen

1. Nonlinear Optical Applications

Research on binary adducts, including those related to 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline, has focused on their potential for nonlinear optical (NLO) applications. The materials show stability up to relatively high temperatures and transparency across a wide spectrum range, making them suitable for NLO applications (Draguta et al., 2015).

2. Electroluminescence

Certain derivatives of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline have been utilized in electroluminescent (EL) applications. These materials exhibit intense fluorescence emission and have been used as emitting materials in organic EL devices, demonstrating their potential in producing multicolor light, including white light (Doi et al., 2003).

3. Crystal Structures and Optical Properties

Several studies have synthesized compounds related to 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline to explore their crystal structures and optical properties. These compounds are characterized by their crystal packing and interaction patterns, which influence their physical properties, making them relevant in materials science (Shili et al., 2020).

4. Photophysical Properties

The photophysical properties of compounds similar to 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline have been a subject of study, with emphasis on their absorption in the ultraviolet region and emission in the blue region. This research is crucial for applications in fluorescent materials and optical sensors (Padalkar et al., 2015).

5. Electroluminescent Properties in Organic Devices

Studies have been conducted on the synthesis and characterization of compounds including derivatives of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline for their use in organic light-emitting diodes (OLEDs). The focus has been on their thermal, photophysical, and electrochemical properties, which are critical for OLED applications (Jin et al., 2020).

Eigenschaften

IUPAC Name |

4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-3-8-15(12(2)9-11)16-10-20-17(19-16)13-4-6-14(18)7-5-13/h3-10H,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECQNDOEJQJVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610108 |

Source

|

| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline | |

CAS RN |

951623-01-1 |

Source

|

| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)